![molecular formula C10H14N4 B14417872 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole CAS No. 82410-58-0](/img/structure/B14417872.png)
2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is widely used due to its efficiency and the availability of starting materials. The reaction conditions generally include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Polar solvents such as water or ethanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to simulate the coordination of histidine to heme complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its therapeutic potential in treating infections and as a component in drug formulations.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-2-methylimidazole
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 1H-Imidazole, 2-ethyl-4-methyl-
Uniqueness
Compared to similar compounds, 2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential antimicrobial activity make it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
82410-58-0 |
|---|---|
Formule moléculaire |
C10H14N4 |
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
2-methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole |
InChI |
InChI=1S/C10H14N4/c1-9-11-3-5-13(9)7-8-14-6-4-12-10(14)2/h3-6H,7-8H2,1-2H3 |
Clé InChI |
IDCBWKPFWWHANV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CCN2C=CN=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one](/img/structure/B14417791.png)
![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
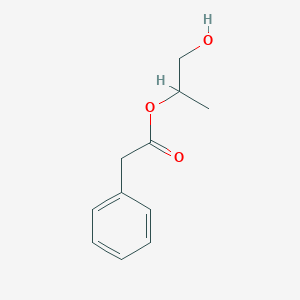
![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)
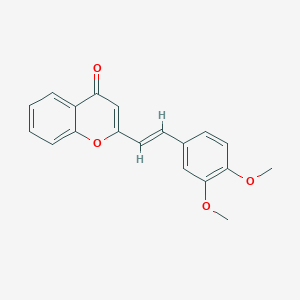
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)
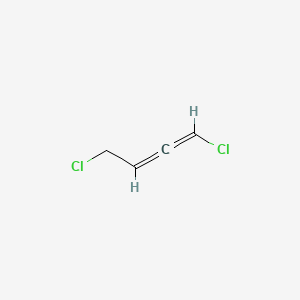

![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)
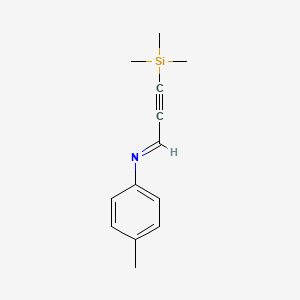
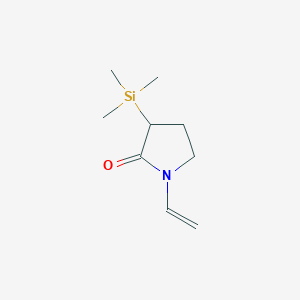
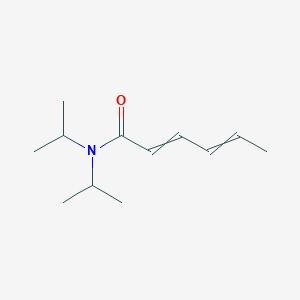
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
